Broad Opioid Receptor Selectivity
Mergl exhibits a broad receptor affinity profile, binding with high affinity to μ, δ, and κ opioid receptors. In contrast, short proenkephalin peptides like Met- and Leu-enkephalin are selective for the δ receptor [1]. This difference in selectivity is a critical differentiator for studies requiring multi-receptor engagement.
| Evidence Dimension | Opioid Receptor Affinity Profile |
|---|---|
| Target Compound Data | High affinity for μ, δ, and κ receptors |
| Comparator Or Baseline | Met-enkephalin (high affinity for δ, low for μ, inactive at κ) |
| Quantified Difference | Qualitative difference: Mergl binds μ, δ, and κ with high affinity; Met-enkephalin is δ-selective and inactive at κ. |
| Conditions | Cloned μ, δ, and κ receptors expressed in COS-1 cells (competition binding studies) [1] |
Why This Matters
This broad selectivity profile enables researchers to study complex opioid signaling pathways involving multiple receptor types, which is not possible with δ-selective enkephalins.
- [1] Mansour, A., et al. (1995). The cloned mu, delta and kappa receptors and their endogenous ligands: evidence for two opioid peptide recognition cores. Brain Research, 700(1-2), 89-98. View Source
